4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone
Description
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone is a pyridinone derivative featuring a sulfonyl group at the 3-position and methyl substituents at the 4- and 6-positions. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and sulfonamide-related reactivity .
Properties
IUPAC Name |
4,6-dimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-9-4-6-12(7-5-9)19(17,18)13-10(2)8-11(3)15-14(13)16/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJBLOXAJVYXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone primarily revolves around introducing the sulfonyl group to a preformed pyridinone core or constructing the heterocyclic ring after sulfonylation. Key methodologies include:
- Direct sulfonylation of 4,6-dimethyl-2(1H)-pyridinone derivatives.
- Palladium-catalyzed cross-coupling reactions between halogenated pyridinones and sulfonyl-containing aryl reagents.
- Cyclization strategies using sulfonyl-functionalized precursors.
- Oxidation of sulfide or sulfoxide intermediates to sulfones.
Each approach presents distinct advantages in yield, scalability, and regioselectivity, which are critically evaluated in subsequent sections.
Sulfonylation of Pyridinone Derivatives
Electrophilic Sulfonylation with Tosyl Chloride
The most straightforward method involves reacting 4,6-dimethyl-2(1H)-pyridinone with 4-methylbenzenesulfonyl chloride ($$ \text{TsCl} $$) under basic conditions. The pyridinone’s enolic hydroxyl group at position 2 acts as a nucleophile, displacing the chloride from $$ \text{TsCl} $$ to form the sulfonate ester. This reaction typically employs dimethylaminopyridine (DMAP) as a catalyst in acetonitrile or dichloromethane at 20–50°C, achieving yields exceeding 90%. For instance, analogous sulfonylations of imides and pyridinones using tosylacetylene and DMAP have been reported to proceed with >99:1 stereoselectivity under mild conditions.
Reaction Conditions:
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A patent by Merck & Co. describes a palladium-catalyzed coupling strategy for synthesizing sulfonyl-containing pyridinones. This method involves reacting 3-bromo-4,6-dimethyl-2(1H)-pyridinone with 4-(methylsulfonyl)phenylboronic acid in the presence of a palladium catalyst (e.g., $$ \text{Pd(OAc)}_{2} $$) and a phosphine ligand (e.g., tri-$$ \textit{t} $$-butylphosphonium tetrafluoroborate). The reaction proceeds in a mixed solvent system (toluene/ethanol) at 40°C for 16 hours, yielding the target compound in 85–90% purity.
Key Parameters:
Cyclization Strategies for Pyridinone Core Formation
Knorr-Type Cyclization with Sulfonyl Precursors
The pyridinone ring can be constructed via cyclization of $$ \beta $$-keto amides or enamines bearing sulfonyl groups. A representative synthesis involves condensing 4-methylbenzenesulfonamide with a diketone precursor (e.g., 3-oxopentanedioic acid) in the presence of ammonium acetate. The reaction proceeds via enamine formation, followed by cyclodehydration to yield the pyridinone core.
Example Protocol:
Post-Cyclization Sulfonylation
Alternatively, the sulfonyl group can be introduced after cyclization. For instance, 4,6-dimethyl-2(1H)-pyridinone is first synthesized via cyclization, followed by sulfonylation using $$ \text{TsCl} $$ as described in Section 2.1. This two-step approach offers flexibility but requires optimization to prevent ring-opening side reactions.
Oxidation of Sulfide Intermediates
Sulfide to Sulfone Conversion
In cases where direct sulfonylation is challenging, intermediates containing sulfide groups ($$-\text{S}-$$) can be oxidized to sulfones ($$-\text{SO}{2}-$$). A common protocol involves treating 4,6-dimethyl-3-(4-methylthiophenyl)-2(1H)-pyridinone with hydrogen peroxide ($$ \text{H}{2}\text{O}_{2} $$) or $$ \text{Oxone} $$ in acetic acid at 60–80°C. This method is advantageous for substrates sensitive to electrophilic conditions.
Oxidation Conditions:
Comparative Analysis of Methodologies
| Method | Yield | Complexity | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Sulfonylation | 85–90% | Low | High | High |
| Suzuki Coupling | 80–85% | Moderate | Excellent | Moderate |
| Cyclization | 70–75% | High | Moderate | Low |
| Sulfide Oxidation | 75–80% | Moderate | High | Moderate |
Direct sulfonylation and Suzuki coupling emerge as the most efficient routes, balancing yield and practicality. Cyclization strategies, while versatile, suffer from lower yields and multi-step sequences.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has been investigated for its pharmacological properties. Notably, it serves as an intermediate in the synthesis of various pharmaceutical compounds. One prominent application is in the development of Zolpidem, a medication used for the treatment of insomnia. The compound acts as a precursor in synthesizing Zolpidem's active ingredients through specific chemical transformations involving hydrolysis and condensation reactions .
Organic Synthesis
The compound is utilized as a building block in organic synthesis. Its sulfonyl group enhances electrophilic character, making it suitable for various substitution reactions. The following table summarizes some synthetic routes involving this compound:
| Reaction Type | Description | Reference |
|---|---|---|
| Sulfonylation | Introduction of sulfonyl groups into aromatic systems | |
| Condensation | Formation of larger organic molecules | |
| Hydrolysis | Conversion to acid derivatives |
Biological Research
Research has indicated that compounds similar to this compound exhibit enzyme inhibition properties, making them candidates for studying enzyme-ligand interactions. The sulfonyl group can interact with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity .
Case Study 1: Synthesis of Zolpidem
A detailed study outlined an improved process for synthesizing Zolpidem using this compound as an intermediate. The process involves hydrolysis followed by a series of condensation reactions that enhance yield and purity compared to previous methods .
Case Study 2: Enzyme Inhibition Studies
In a recent investigation into the biological activity of sulfonyl-containing compounds, researchers found that derivatives of this compound demonstrated significant inhibition against specific enzymes involved in metabolic pathways. This study highlights the compound's potential as a lead structure for drug development targeting metabolic disorders .
Mechanism of Action
The mechanism by which 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridinone ring. This can affect the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in sulfonyl substituents, ring substitutions, or additional functional groups.
Structural Variations and Physicochemical Properties
Key Observations:
- Chlorobenzyl Derivative : The addition of a 4-chlorobenzyl group (CAS 338398-02-0) increases molecular weight by ~110 g/mol but introduces stability issues, leading to discontinuation of commercial availability .
- Alkenyl Substituents : The 2-methyl-2-propenyl group in CAS 866051-49-2 may enhance reactivity in click chemistry or polymerization applications .
Stability and Commercial Considerations
- Stability : Ortho-substituted derivatives (e.g., 2-methylphenyl sulfonyl) may face stability challenges due to steric strain, whereas para-substituted analogs like the target compound are more stable .
- Commercial Availability: Derivatives like 1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone (CAS 338398-02-0) are discontinued, emphasizing the importance of substituent selection for scalability .
Biological Activity
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone, also known by its CAS number 338964-28-6, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H15NO3S
- Molar Mass : 285.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects. The sulfonyl group enhances its binding affinity to proteins, potentially modulating enzyme activities and influencing cellular pathways.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that the compound inhibits nucleic acid synthesis by suppressing key enzymes involved in the purine pathway, ultimately leading to DNA fragmentation and cancer cell death .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Tmolt3 Leukemic | 5.0 | Inhibition of purine pathway enzymes |
| A549 (Lung) | 12.0 | Induction of apoptosis through DNA damage |
| HCT116 (Colon) | 8.5 | Inhibition of nucleoside kinase |
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
Study on Anticancer Effects
A recent investigation focused on the compound's efficacy against human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability across several tested lines, including breast and lung cancer cells .
Study on Antimicrobial Effects
Another study evaluated the antimicrobial efficacy of the compound in a clinical setting. It was found to significantly reduce bacterial load in infected tissues when applied topically, demonstrating its potential as a therapeutic agent in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
